Imidazo[1,2-a]pyrazine-2-carbonitrile
Overview
Description
Imidazo[1,2-a]pyrazine is a versatile scaffold in organic synthesis and drug development . It’s a type of N-heterocycle that has been underexplored but shows promise for future developments .
Synthesis Analysis
An efficient method for synthesizing imidazo[1,2-a]pyrazines involves a one-pot three-component condensation . The product is generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, which then undergoes [4 + 1] cycloaddition .Chemical Reactions Analysis
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It can undergo various reactions, including regioselective metalations and iodine-catalyzed synthesis .Scientific Research Applications
Versatile Scaffold in Synthesis and Drug Development
Imidazo[1,2-a]pyrazine serves as a versatile scaffold in organic synthesis and drug development. Research has compiled progress in synthetic methods, illustrating its reactivity and diverse biological activities. It's notable for the pattern and position of substitutions, aiding future developments in the scientific community (Goel, Luxami, & Paul, 2015).
Synthesis and Antibronchospastic Activity
Imidazo[1,2-a]pyrazine derivatives have shown significant promise as bronchodilators. Studies indicate their potential in asthma therapy due to their potency compared to traditional treatments like theophylline, without exhibiting adverse central nervous system effects (Bonnet et al., 1992).
"Water-Mediated" Hydroamination and Silver-Catalyzed Aminooxygenation
Aqueous syntheses of methylimidazo[1,2-a]pyridines without deliberate catalyst addition have been reported, with similar results for imidazo[1,2-a]pyrazine. This includes the development of imidazo[1,2-a]pyridine-3-carbaldehydes through Ag-catalyzed intramolecular aminooxygenation (Mohan, Rao, & Adimurthy, 2013).
Structure Activity Relationship Against Cancer Cell Lines
Imidazo[1,2-a]pyrazine derivatives have been studied for their cytotoxic effects on cancer cell lines. Novel inhibitors based on this template have been designed and synthesized, showing potential for improving activity against various cancer types (Myadaraboina et al., 2010).
Synthesis and Anticancer Activity of Arylated Hybrids
Combining imidazo[1,2-a]pyrazine with coumarin resulted in synthesized hybrids, exhibiting in vitro antitumor activities. This research indicates the potential of such compounds in cancer treatment (Goel, Luxami, & Paul, 2015).
Potent, Injectable Inhibitor of Aurora Kinases
The imidazo-[1,2-a]-pyrazine core has been utilized to develop a dual inhibitor of Aurora kinases A and B. This compound demonstrates efficacy and target engagement in human tumor xenograft mouse models (Yu et al., 2010).
Uterine-Relaxing and Antibronchospastic Properties
Imidazo[1,2-alpha]pyrazine derivatives exhibit uterine-relaxing and antibronchospastic activities. These compounds also demonstrated positive chronotropic and inotropic properties on isolated atria (Sablayrolles et al., 1984).
Safety and Hazards
While specific safety and hazard information for Imidazo[1,2-a]pyrazine-2-carbonitrile is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .
Future Directions
Properties
IUPAC Name |
imidazo[1,2-a]pyrazine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-6-5-11-2-1-9-4-7(11)10-6/h1-2,4-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQYVYHLRLXGTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30540424 | |
Record name | Imidazo[1,2-a]pyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30540424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87597-31-7 | |
Record name | Imidazo[1,2-a]pyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30540424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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